Thermodynamic Stability: Gas-Phase Enthalpy of Formation Compared to Benzothiazole and 2-Methylbenzothiazole
2,5-Dimethylbenzothiazole exhibits a more negative gas-phase standard molar enthalpy of formation (ΔfH°m(g)) than both benzothiazole and 2-methylbenzothiazole, indicating greater thermodynamic stability. The additional methyl group at the 5-position contributes an incremental stabilization of approximately -34 kJ·mol⁻¹ relative to the monomethyl analog [1].
| Evidence Dimension | Standard molar enthalpy of formation, gaseous state, at T = 298.15 K (ΔfH°m(g)) |
|---|---|
| Target Compound Data | 126.5 ± 2.8 kJ·mol⁻¹ |
| Comparator Or Baseline | Benzothiazole: 197.0 ± 2.6 kJ·mol⁻¹; 2-Methylbenzothiazole: 160.9 ± 2.7 kJ·mol⁻¹ |
| Quantified Difference | ΔΔfH°m(g) = -70.5 kJ·mol⁻¹ vs. benzothiazole; ΔΔfH°m(g) = -34.4 kJ·mol⁻¹ vs. 2-methylbenzothiazole |
| Conditions | Rotating bomb combustion calorimetry; Calvet microcalorimetry; T = 298.15 K; G3//B3LYP computational validation |
Why This Matters
A more negative enthalpy of formation translates to enhanced thermodynamic stability, which influences compound selection for high-temperature reactions, long-term storage protocols, and energetic material safety assessments.
- [1] Silva ALR, Cimas A, Ribeiro da Silva MDMC. Energetic study of benzothiazole and two methylbenzothiazole derivatives: Calorimetric and computational approaches. J Chem Thermodyn. 2014;73:3-11. View Source
